(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate typically involves the condensation of 3,5-dimethylphenylhydrazine with ethyl 3-oxobutanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-2-methoxypyrazine: A structural isomer with similar mass spectrometric and chromatographic behavior.
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with similar structural features and applications in the food industry.
(E)-2-(1-benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A related compound used in pharmaceutical research.
Uniqueness
(E)-ethyl 2-(2-(3,5-dimethylphenyl)hydrazono)-3-oxobutanoylcarbamate is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
ethyl N-[2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21) |
InChI Key |
YEGABEVZPGFACP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.